1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-diethylaminoethyl ester, citrate
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Overview
Description
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-diethylaminoethyl ester, citrate is a complex organic compound that belongs to the benzodioxole family This compound is characterized by its unique structure, which includes a benzodioxole ring fused with an acetic acid ester and a diethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-diethylaminoethyl ester, citrate typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, which can be synthesized from catechol and disubstituted halomethanes . The acetic acid ester is then introduced through esterification reactions, and the diethylaminoethyl group is added via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate the various chemical transformations required.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-diethylaminoethyl ester, citrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzodioxole ring and the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-diethylaminoethyl ester, citrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-diethylaminoethyl ester, citrate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, such as cyclooxygenase (COX), by binding to the active site and preventing substrate access . This interaction can modulate various biochemical pathways and produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
Methylenedioxybenzene: Another related compound with a methylenedioxy group attached to a benzene ring.
Uniqueness
1,3-Benzodioxole-2-acetic acid, 2-methyl-, 2-diethylaminoethyl ester, citrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester and diethylaminoethyl groups provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
50836-12-9 |
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Molecular Formula |
C22H31NO11 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-(2-methyl-1,3-benzodioxol-2-yl)acetate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H23NO4.C6H8O7/c1-4-17(5-2)10-11-19-15(18)12-16(3)20-13-8-6-7-9-14(13)21-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-9H,4-5,10-12H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
XGYJPDGPSTWMTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)CC1(OC2=CC=CC=C2O1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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